methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate
Description
Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a pyrazolo[4,3-c]pyridine derivative characterized by a 5-methyl group, a 3-oxo moiety, a 2-phenyl substituent, and a 7-amido linkage to a methyl benzoate group. This compound belongs to a class of heterocyclic structures known for their pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The pyrazolo[4,3-c]pyridine core provides a rigid scaffold for functional group substitutions, which influence physicochemical properties (e.g., solubility, logP) and biological activity.
Properties
IUPAC Name |
methyl 4-[(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-25-12-17(20(27)23-15-10-8-14(9-11-15)22(29)30-2)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYYECCUHJVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Benzoate Moiety: The benzoate group is introduced through esterification reactions, often using methyl benzoate and suitable catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Functional Group at 7-Position : The amido-linked methyl benzoate in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, unlike carboxylic acid derivatives (e.g., ), which may exhibit poor bioavailability due to ionization at physiological pH .
- Synthetic Flexibility : Analogous compounds (e.g., 6g, 7f) are synthesized via refluxing dienamines with amines or amine hydrochlorides, suggesting the target compound could be prepared using similar protocols .
Physicochemical and Spectroscopic Comparisons
- Molecular Weight : The target compound’s molecular weight is higher than its carboxylic acid analog (269.26 g/mol vs. ~355 g/mol estimated for the target), primarily due to the benzoate moiety .
- Spectroscopic Data :
- NMR : Pyrazolo[4,3-c]pyridine derivatives exhibit characteristic 1H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl/amide protons (δ 2.5–3.5 ppm). The methyl benzoate group would show distinct singlet peaks for the ester methyl (δ ~3.9 ppm) .
- IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ for the ester and amide groups .
Biological Activity
Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine with a suitable amine and a benzoate derivative. The synthetic route can be optimized for yield and purity through various organic chemistry techniques such as refluxing in solvents like ethanol or methanol.
Antimicrobial Activity
The biological activity of this compound has been evaluated against various microbial strains. In vitro studies indicate that it exhibits significant antibacterial and antifungal properties. The following table summarizes the antimicrobial activity observed:
| Microbial Strain | Activity | Method |
|---|---|---|
| Escherichia coli | Moderate Inhibition | Disc Diffusion Method |
| Staphylococcus aureus | Strong Inhibition | Disc Diffusion Method |
| Aspergillus niger | Moderate Inhibition | Cup Plate Method |
| Candida albicans | Weak Inhibition | Cup Plate Method |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies have shown potential interactions with key enzymes involved in these pathways, indicating a promising avenue for further research into its pharmacodynamics .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by Prajapati et al. (2011) evaluated the antibacterial efficacy of similar pyrazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties against Aspergillus species. The compound showed moderate activity, suggesting it could be developed as a treatment for fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
